molecular formula C17H12F6N2O2S B2658720 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 478247-64-2

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No. B2658720
M. Wt: 422.35
InChI Key: AIIFRNFVRIUJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a useful research compound. Its molecular formula is C17H12F6N2O2S and its molecular weight is 422.35. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Activities

Sulfoxaflor and Sulfoximine Insecticides : Sulfoxaflor represents a new class of insecticides that demonstrate high efficacy against a range of sap-feeding insects, including those resistant to other insecticides. It acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) and exhibits unique structure-activity relationships (SAR) distinct from other nAChR agonists, such as neonicotinoids (Sparks et al., 2013).

Discovery and Characterization of Sulfoxaflor : The discovery process for sulfoxaflor involved an investigation into the sulfoximine functional group, highlighting its broad-spectrum efficacy against sap-feeding pests. This work underscores the importance of novel bioactive scaffolds in developing effective insecticides (Zhu et al., 2011).

Fungicidal Activity of Nicotinamide Derivatives : Research into N-(thiophen-2-yl) nicotinamide derivatives demonstrates significant fungicidal activities, offering potential leads for agricultural chemical development. This work showcases the potential for nicotinamide derivatives in plant protection (Wu et al., 2022).

properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2S/c18-13(14(19)20)7-9-28-16-12(2-1-8-24-16)15(26)25-10-3-5-11(6-4-10)27-17(21,22)23/h1-6,8H,7,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIFRNFVRIUJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide

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